molecular formula C13H17N3O B6753754 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone

2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone

Cat. No.: B6753754
M. Wt: 231.29 g/mol
InChI Key: BUZZRXPFROPJFN-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone is a complex organic compound with a unique structure that combines elements of cyclopentane, pyridine, and pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and biological activity.

    1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-: Another structurally related compound with different functional groups.

Uniqueness

The uniqueness of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone lies in its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(11-9-14-6-7-15-11)16-8-2-4-10-3-1-5-12(10)16/h6-7,9-10,12H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZRXPFROPJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN(C2C1)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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